3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid
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Overview
Description
3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid is a complex organic compound that features a fluorinated benzene ring, a furan ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid typically involves multiple steps, starting with the preparation of the fluorinated benzene ring and the furan ring. The piperazine moiety is then introduced through a series of nucleophilic substitution reactions. Common reagents used in these reactions include fluorinating agents, such as Selectfluor, and various coupling agents to facilitate the formation of the piperazine ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various derivatives.
Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohols.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted benzene rings with different functional groups .
Scientific Research Applications
3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the piperazine moiety facilitates its transport across cell membranes. The furan ring contributes to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of the piperazine moiety.
4-Fluoro-3-(furan-2-yl)benzoic acid: Contains a furan ring but lacks the piperazine moiety.
5-Fluoro-2-(furan-2-yl)benzoic acid: Another fluorinated benzoic acid derivative with a furan ring.
Uniqueness
3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid is unique due to its combination of a fluorinated benzene ring, a furan ring, and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H15FN2O4 |
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Molecular Weight |
318.30 g/mol |
IUPAC Name |
3-fluoro-5-[4-(furan-2-carbonyl)piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C16H15FN2O4/c17-12-8-11(16(21)22)9-13(10-12)18-3-5-19(6-4-18)15(20)14-2-1-7-23-14/h1-2,7-10H,3-6H2,(H,21,22) |
InChI Key |
RSVTUEPPMFZYSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC(=C2)C(=O)O)F)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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